molecular formula C9H5BrClNS B1445969 2-bromo-5-(4-chlorophenyl)-1,3-thiazole CAS No. 1353856-05-9

2-bromo-5-(4-chlorophenyl)-1,3-thiazole

Cat. No.: B1445969
CAS No.: 1353856-05-9
M. Wt: 274.57 g/mol
InChI Key: XCJHIAUUWANTCW-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-chlorophenyl)-1,3-thiazole (CAS 1353856-05-9) is a versatile chemical intermediate in medicinal chemistry, primarily utilized in the synthesis of novel bioactive molecules. The 1,3-thiazole scaffold is a privileged structure in drug discovery, featured in several FDA-approved therapeutics and known for its broad pharmacological potential . This brominated derivative is particularly valuable for constructing more complex structures via cross-coupling reactions, leveraging the reactivity of the bromide substituent. The core application of this compound lies in anticancer research. Thiazole derivatives are investigated as potent agents against various human cancer cell lines, including breast, lung, and leukemia . Specifically, 2-hydrazinyl-thiazole analogues, which can be synthesized from such bromo-thiazole precursors, have demonstrated significant antiproliferative activity and the ability to induce apoptosis and cell cycle arrest . Some designed compounds target critical pathways like the inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in antiangiogenic cancer therapy . Furthermore, this building block is relevant in developing antimicrobial agents. Substituted thiazole derivatives are frequently explored for their antibacterial and antifungal properties, making this compound a key starting material in such investigative syntheses . This product is provided for research purposes as a high-purity building block for drug discovery and chemical biology. It is intended for use by qualified laboratory professionals only. Chemical Identifiers: : 1353856-05-9 Molecular Formula: C 9 H 5 BrClNS Molecular Weight: 274.57 SMILES: Brc1nc(cs1)c2ccc(Cl)cc2

Properties

IUPAC Name

2-bromo-5-(4-chlorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNS/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJHIAUUWANTCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form 5-(4-chlorophenyl)-1,3-thiazole Core

The initial step involves the condensation of 4-chlorobenzaldehyde with thiourea or a related sulfur-nitrogen containing compound. This reaction typically proceeds via nucleophilic attack of the thiourea on the aldehyde, followed by cyclization to form the thiazole ring.

  • Reaction conditions: Reflux in ethanol or acetic acid for several hours
  • Yield: Moderate to high, depending on reaction optimization
  • Purification: Recrystallization or column chromatography

Bromination at the 2-Position

Selective bromination at the 2-position of the thiazole ring is achieved using bromine or brominating agents under controlled conditions.

  • Reagents: Bromine (Br2), N-bromosuccinimide (NBS), or other brominating agents
  • Solvents: Acetic acid, ethanol, or other polar solvents
  • Temperature: Typically 15–30 °C to avoid over-bromination or decomposition
  • Reaction time: Several hours with monitoring by TLC or HPLC

The bromination proceeds via electrophilic substitution on the thiazole ring, favoring the 2-position due to electronic and steric factors.

Industrial and Optimized Laboratory Methods

Industrial synthesis often employs continuous flow reactors and optimized stoichiometry to improve yield and reduce waste. Key features of industrial methods include:

A representative industrial method for a related brominated heterocycle (2-amino-5-bromo-1,3,4-thiadiazole) involves:

Step Description
Pretreatment Dissolution of starting heterocycle in 2–6% aqueous acid solution
Bromination Reaction with bromine in presence of oxidants (e.g., hypochlorite, hydrogen peroxide) at 15–30 °C
Neutralization Alkali analysis to isolate brominated product
Purification Crystallization or filtration to obtain high purity compound

This method reduces bromine consumption and wastewater generation, enhancing environmental safety and cost-effectiveness.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Acid concentration 2–6% (mass fraction) Optimal dissolution and reaction rate
Bromine equivalents Slight excess, controlled addition Avoids over-bromination and side reactions
Temperature 15–30 °C Mild conditions to maintain selectivity
Oxidants Hypochlorite, chlorate, hydrogen peroxide Facilitate bromination and improve yield
Reaction time Several hours Monitored by chromatographic methods

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Notes
Cyclization 4-chlorobenzaldehyde + thiourea, reflux in ethanol/acetic acid Formation of 5-(4-chlorophenyl)-1,3-thiazole core
Bromination Bromine or NBS in acetic acid, 15–30 °C Selective bromination at 2-position
Use of oxidants Hypochlorite, hydrogen peroxide Enhances bromination efficiency
Alkali neutralization Base treatment post-bromination Isolation and purification of final product
Purification Recrystallization or chromatography High purity 2-bromo-5-(4-chlorophenyl)-1,3-thiazole

Research Findings and Practical Considerations

  • The use of acid solutions in the pretreatment step ensures homogeneous reaction mixtures, improving bromination efficiency and product yield.
  • Controlled bromine addition and use of oxidants reduce reagent waste and environmental impact.
  • Reaction temperature control is critical to prevent side reactions or degradation.
  • Alkali neutralization post-bromination facilitates product isolation and enhances purity.
  • The described methods are scalable from laboratory to industrial production with appropriate process optimization.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position is a reactive site for nucleophilic substitution due to its electrophilic nature. Reactions include:

  • Suzuki Coupling : Replacement of bromine with aryl groups using aryl boronic acids under palladium catalysis. This is analogous to thiophene derivatives, where K₃PO₄ base and high temperatures (110°C) facilitate C–Br bond cleavage .

  • Nucleophilic Substitution : Reaction with amines (e.g., NH₂R) or thiols (e.g., SHR) in basic conditions (e.g., NaH, K₂CO₃) to form substituted thiazoles .

Reaction TypeReagentsProductsKey Features
Suzuki CouplingPd catalyst, aryl boronic acids, K₃PO₄Aryl-substituted thiazolesHigh yields (40–80%) under optimized conditions
Nucleophilic SubstitutionAmines/thiols, NaH/K₂CO₃2-substituted thiazolesSelectivity for 2-position due to bromine’s reactivity

Oxidation and Reduction Reactions

The thiazole ring undergoes oxidation/reduction to form derivatives with altered sulfur oxidation states:

  • Oxidation : Conversion to thiazole sulfoxides/sulfones using H₂O₂ or m-CPBA. For example, oxidation of 2-bromo-5-(4-chlorophenyl)-1,3-thiazole yields sulfoxide intermediates .

  • Reduction : Reduction to thiazolidines using LiAlH₄ or NaBH₄. This step is critical for synthesizing biologically active derivatives .

Reaction TypeReagentsProductsApplications
OxidationH₂O₂/m-CPBAThiazole sulfoxides/sulfonesAntimicrobial/anticancer research
ReductionLiAlH₄/NaBH₄ThiazolidinesDrug discovery (e.g., anticancer agents)

Cyclization Reactions

The compound participates in cyclization processes to form fused heterocycles:

  • Thiazole-Phenol Coupling : Reaction with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) under reflux conditions yields E-configured hydrazones. These intermediates are precursors to complex phenolic-thiazole hybrids .

Reaction TypeReagentsProductsKey Features
Thiazole-Phenol CouplingAromatic aldehydes, catalytic piperidineE-HydrazonesHigh stereoselectivity (90% E)

Other Reactions

  • Acetylation : Reaction with acetic anhydride converts hydrazineyl-thiazoles to acetylated derivatives, enhancing stability .

  • Cross-Coupling : The 4-chlorophenyl group can undergo further aryl-aryl coupling under palladium catalysis .

Data Table: Reaction Conditions and Yields

ReactionReagentsTemperature (°C)Yield (%)Reference
Suzuki CouplingPd(OAc)₂, K₃PO₄, H₂O90–11040–80
Thiazole-Phenol Coupling4-Hydroxybenzaldehyde, Piperidine10065–75
Oxidation (H₂O₂)H₂O₂, CH₃CN5070–85
Reduction (LiAlH₄)THF, 0°C60–7080–90

Research Highlights

  • Biological Activity : Derivatives synthesized via substitution/oxidation show potent anticancer (IC₅₀: 5.73–12.15 µM) and antimicrobial effects .

  • Mechanistic Insights : The bromine substituent enhances lipophilicity, improving target binding in SGTL2 inhibitors .

This compound’s reactivity underscores its utility in drug discovery, particularly in targeting cancer and infectious diseases.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that thiazole derivatives, including 2-bromo-5-(4-chlorophenyl)-1,3-thiazole, exhibit potent anti-inflammatory properties. A study highlighted that specific thiazole derivatives effectively inhibited lipoxygenase (LOX) activity in vitro and reduced inflammation in animal models of arthritis. The mechanism behind this activity is believed to involve the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), which are crucial mediators in inflammatory responses .

Anticancer Potential

The anticancer properties of thiazole derivatives have been extensively studied. Notably, this compound has shown promising results against various cancer cell lines. A review indicated that thiazole-based compounds can induce apoptosis and cell cycle arrest in cancer cells . For instance, analogues of 1,3-thiazoles have demonstrated significant cytotoxicity against breast cancer cells and other malignancies by disrupting mitochondrial function and promoting cell death pathways .

Case Study: Breast Cancer Treatment

A study on novel thiazole analogues revealed their ability to induce cell cycle arrest at the G1 phase and cause mitochondrial depolarization in breast cancer cells . This underscores the potential of this compound as a candidate for further development in anticancer therapies.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Thiazoles have been reported to possess activity against various bacterial strains, making them suitable candidates for developing new antibiotics . Research has shown that certain thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This is particularly relevant given the rising concern over antibiotic resistance.

Table: Summary of Biological Activities of this compound

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of LOX and cytokine production
AnticancerInduction of apoptosis; cell cycle arrest
AntimicrobialInhibition of bacterial growth

Mechanism of Action

The mechanism of action of 2-bromo-5-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural Analogues and Substituent Effects

Thiazole derivatives with halogen or aryl substitutions exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

  • Substituent Position: Bromine at C2 (target compound) vs.
  • Aryl Groups : The 4-chlorophenyl group introduces electron-withdrawing effects, enhancing stability compared to phenyl () or fluorophenyl () groups.

Physicochemical Properties

Table 2: Physical and Spectral Properties
Compound Name Melting Point (°C) IR Peaks (cm⁻¹) NMR Data (¹H) Reference
2-Bromo-5-(4-chlorophenyl)-1,3-thiazole N/A N/A N/A
4-(4-Bromophenyl)-2-(5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole 248–250 1487 (C=C), 1625 (C=N) Not reported
2-Bromo-4-phenyl-1,3-thiazole 327–328 1476 (C=C), 1420 (C–N) δ 7.40–8.16 (aromatic and thiazole H)

Key Observations :

  • The absence of melting point data for the target compound highlights a gap in characterization compared to analogues.
  • IR peaks for C=N and C=C stretches (e.g., ~1625 cm⁻¹ in ) are consistent across thiazoles, suggesting similar conjugation patterns.

Key Observations :

  • Amino-substituted thiazoles () show moderate antimicrobial activity, whereas brominated derivatives (e.g., ) are linked to broader therapeutic uses.

Biological Activity

Introduction

2-Bromo-5-(4-chlorophenyl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their potential as therapeutic agents, and the specific modifications in this compound enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities.

Structure and Synthesis

The compound this compound can be synthesized through various methods, often involving the reaction of appropriate halogenated phenyl derivatives with thiazole precursors. The presence of bromine and chlorine atoms in its structure is crucial for enhancing its biological activity.

Chemical Structure

  • Molecular Formula : C10_{10}H6_{6}BrClN2_2S
  • Molecular Weight : 303.59 g/mol

Anticancer Activity

Recent studies indicate that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines.

Cell Line IC50_{50} (µM) Reference
MCF-7 (Breast Cancer)5.73
MDA-MB-231 (Breast Cancer)12.15
B16F10 (Melanoma)Similar to reference drug

The compound demonstrates mechanisms of action such as apoptosis induction and cell cycle arrest at the G1 phase, which are critical for its anticancer efficacy .

Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties. Specifically, compounds with a similar structure to this compound have been found to inhibit the enzyme 5-lipoxygenase (LOX), which plays a pivotal role in inflammatory responses.

  • Inhibition of LOX : The structure-activity relationship studies suggest that modifications in the thiazole ring can enhance the inhibitory effects on LOX, making these compounds potential candidates for treating inflammatory diseases such as asthma and rheumatoid arthritis .

Antimicrobial Activity

The antimicrobial potential of thiazoles has been extensively documented. Compounds related to this compound have shown efficacy against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.22 - 0.25 μg/mL
Candida albicanspMIC = 3.92 - 4.01 mM

These findings indicate that thiazole derivatives can serve as effective antimicrobial agents due to their ability to inhibit bacterial growth and biofilm formation .

Case Study 1: Anticancer Evaluation

A study evaluated various thiazole derivatives against human breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that compound modifications significantly influenced anticancer activity, with some derivatives achieving IC50_{50} values comparable to established drugs like staurosporine .

Case Study 2: Anti-inflammatory Mechanism

Research demonstrated that specific thiazole derivatives effectively inhibited LOX activity in vitro and reduced inflammation in animal models of arthritis. These results underscore the therapeutic potential of thiazoles in managing inflammatory diseases .

Q & A

Q. Basic

  • Test strains : Include Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli, P. aeruginosa), and fungi (C. albicans) .
  • MIC determination : Serial dilution in Mueller-Hinton broth (24–48 hrs, 37°C), with optical density (OD600) thresholds .
  • Positive controls : Ciprofloxacin (bacteria) and fluconazole (fungi) validate assay sensitivity .

What formulation strategies mitigate cytotoxicity in mammalian cell lines?

Q. Advanced

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to reduce off-target effects .
  • Liposomal encapsulation : Decreases IC50 values in HEK293 cells by 40% compared to free compounds .
  • Cytotoxicity screening : Prioritize derivatives with selectivity indices (SI) >10 (e.g., SI = IC50 mammalian cells / MIC) .

What starting materials and reaction conditions are critical for scalable synthesis?

Q. Basic

  • Key reagents : Para-chlorophenacyl bromide (purity ≥98%), thiourea (anhydrous), and absolute methanol .
  • Workup : Neutralize excess HBr with NaHCO3, followed by column chromatography (silica gel, hexane:EtOAc) .
  • Scale-up challenges : Exothermic bromination requires jacketed reactors for temperature control .

How can researchers design SAR studies to prioritize derivatives for preclinical testing?

Q. Advanced

  • Hierarchical screening : Start with in silico docking (e.g., S. aureus FabH enzyme) to predict binding affinity .
  • In vitro triad : Combine antimicrobial, cytotoxicity, and solubility assays .
  • In vivo models : Zebrafish larvae or Galleria mellonella offer rapid toxicity/ efficacy insights before murine trials .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-5-(4-chlorophenyl)-1,3-thiazole
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2-bromo-5-(4-chlorophenyl)-1,3-thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.